4-bromo-5-chloro-2,3-dihydro-1H-indene
Description
4-Bromo-5-chloro-2,3-dihydro-1H-indene (C₉H₇BrCl) is a halogenated derivative of the 2,3-dihydro-1H-indene scaffold, a bicyclic system combining aromatic (benzene) and aliphatic (cyclopentane) rings. This structure allows for versatile substitution patterns that modulate electronic, steric, and pharmacokinetic properties. The bromine and chlorine substituents at positions 4 and 5, respectively, confer distinct reactivity and biological activity, making the compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-bromo-5-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXMINXQPOUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-2,3-dihydro-1H-indene typically involves halogenation reactions. One common method is the radical bromination of 4-bromo-3-nitrotoluene, which yields high purity products . Another approach involves the use of 3-chloropropionyl chloride, chlorobenzene, aluminium chloride, and sulfuric acid under optimized conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminium hydride are commonly employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular pathways are limited, but it is known to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Halogenated Dihydroindenes
4,5,6-Trimethoxy-2,3-Dihydro-1H-Indene Derivatives
- Activity : Derivatives with electron-donating groups (e.g., methoxy) on the aromatic ring exhibit potent antiproliferative activity. For example, compounds 12d (4-hydroxy-3-methoxyphenyl) and 12q (2,3-dihydrobenzofuran-5-yl) showed >75% inhibition of cancer cell growth at 0.1 mM .
- Contrast : Unlike 4-bromo-5-chloro derivatives, trimethoxy-substituted indenes rely on electron-donating groups for tubulin polymerization inhibition. The halogenated compound’s electron-withdrawing substituents may reduce this activity but enhance electrophilic reactivity .
Diaporindenes A–D
- Structure : Natural products from Diaporthe sp. SYSU-HQ3 feature a 2,3-dihydro-1H-indene core fused with a 1,4-benzodioxan moiety.
- Activity: These compounds inhibit nitric oxide production (IC₅₀ = 4.2–9.0 μM) but lack halogenation at positions 4 and 3.
LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide)
- Clinical Profile : This diarylsulfonylurea derivative showed dose-dependent methemoglobinemia in Phase I trials. Its sulfonamide and chlorophenyl groups enhance lipophilicity and plasma half-life (31 hours), but the 4-bromo-5-chloro analog’s pharmacokinetics remain unstudied .
5-Chloro-2,3-Dihydro-1H-Inden-1-One
- Synthesis : A key intermediate for indoxacarb (insecticide), synthesized via Friedel-Crafts acylation. The carbonyl group at position 1 differentiates it from 4-bromo-5-chloro derivatives, which lack ketone functionality .
Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-Dihydro-1H-Indene-1-Carboxylate Hydrochloride
- Structure: Features amino and ester groups at position 1, with bromine and fluorine at positions 5 and 3. This substitution pattern highlights the scaffold’s adaptability for introducing polar functional groups .
Structure-Activity Relationships (SAR)
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups :
Positional Effects :
Data Tables
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 4-Bromo-5-chloro-2,3-dihydro-1H-indene | 246.53 g/mol | ~3.5 | Br, Cl |
| 5-Chloro-2,3-dihydro-1H-inden-1-one | 182.61 g/mol | ~2.8 | Cl, ketone |
| Ethyl 1-amino-5-bromo-4-fluoro derivative | 337.58 g/mol | ~2.2 | Br, F, amino, ester |
Biological Activity
4-Bromo-5-chloro-2,3-dihydro-1H-indene is a compound characterized by its unique structure, which includes bromine and chlorine substituents on a dihydro-1H-indene framework. Its molecular formula is with a molecular weight of approximately 245.50 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and environmental chemistry.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microorganisms.
- Anticancer Activity : Preliminary studies suggest it may interact with cellular targets involved in cancer progression.
- TRPV1 Antagonism : It is involved in the synthesis of compounds that act as TRPV1 antagonists, which may have analgesic effects.
- KDR Kinase Inhibition : The compound is also utilized in synthesizing KDR kinase inhibitors, which are relevant in cancer therapy.
The biological activity of this compound is largely attributed to its structural characteristics that enhance its binding affinity to various biological targets. The halogen substituents (Br and Cl) play a crucial role in modulating its reactivity and interaction with enzymes and receptors. These interactions often involve non-covalent forces such as hydrogen bonding and π-π stacking.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of microorganisms | |
| Anticancer | Interacts with cellular targets involved in cancer | |
| TRPV1 Antagonism | Potential analgesic effects through TRPV1 inhibition | |
| KDR Kinase Inhibition | Relevant for cancer therapy as a kinase inhibitor |
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Cancer Research : Research focused on the anticancer properties showed that compounds derived from this compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
- Analgesic Potential : A pharmacological study highlighted the potential of TRPV1 antagonists derived from this compound to alleviate pain without the side effects commonly associated with traditional analgesics.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions that include bromination and chlorination steps. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. The synthetic pathways often lead to various derivatives that retain or enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
